molecular formula C11H9N5OS B2879325 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 370078-47-0

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2879325
CAS No.: 370078-47-0
M. Wt: 259.29
InChI Key: GPTVLMQBCMHPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzotriazole core linked via an acetamide bridge to a thiazole ring. Benzotriazole derivatives are renowned for their diverse biological activities, including enzyme inhibition and antimicrobial properties, while the thiazole moiety is associated with metabolic stability and bioavailability . The compound’s synthesis typically involves coupling reactions, such as the use of EDC/HOBt or T3P-mediated amidation, to attach the benzotriazole to the thiazole-acetamide scaffold . Key characterization methods include NMR, LCMS, and elemental analysis to confirm purity and structural integrity .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c17-10(13-11-12-5-6-18-11)7-16-9-4-2-1-3-8(9)14-15-16/h1-6H,7H2,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTVLMQBCMHPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide typically involves the reaction of benzotriazole with thiazole derivatives under specific conditions. One common method involves the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the acidic by-products and promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole or thiazole moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzotriazole or thiazole rings, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a stabilizer in polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, affecting enzymatic activities and cellular processes. The thiazole ring can interact with nucleic acids and proteins, leading to various biological effects. These interactions can result in the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthesis pathways, and biological activities.

Structural Analogues and Substituent Variations

Compound Name Key Substituents Synthesis Method Notable Properties/Activities Reference
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide (Target) Thiazol-2-yl EDC/HOBt-mediated coupling Baseline activity for comparison
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) Phenyl-thiazole Cu-catalyzed click chemistry Enhanced binding affinity in docking studies
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) 4-Fluorophenyl-thiazole Solvent-dependent cyclization Improved lipophilicity and enzyme inhibition
N-(4-(1H-Imidazol-4-yl)phenyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)acetamide (41) Chlorobenzyl-imidazole T3P/pyridine-mediated amidation Noncovalent inhibitor of viral proteases
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamide (22A) Thiophen-3-ylmethyl EDC/HOBt in dichloromethane Moderate activity in antiviral assays
N-(4-(Pyridin-3-yl)phenyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-isopentyl-acetamide (22) Pyridinyl-isopentyl DMF/NaOH reflux with heterocycles High purity (>95%) and metabolic stability

Key Observations

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in 9b) enhance enzyme inhibition compared to unsubstituted phenyl analogues (9a) .
  • Bulky substituents like chlorobenzyl (compound 41) improve target binding via hydrophobic interactions, as evidenced by docking studies .

Synthetic Efficiency :

  • Click chemistry (e.g., compound 9a) offers regioselectivity but requires Cu catalysts, whereas T3P-mediated methods (compound 41) achieve higher yields (69%) under milder conditions .
  • EDC/HOBt coupling (compound 22A) is widely used but may require stringent anhydrous conditions .

Spectroscopic and Physical Properties :

  • Melting points for benzotriazole-thiazole derivatives range from 120–250°C, influenced by substituent polarity .
  • LCMS data (e.g., m/z 457.03 for compound 41) confirm molecular weight consistency .

Biological Activity

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The structural features of this compound, including the benzotriazole and thiazole moieties, suggest potential applications in treating various diseases, particularly in cancer therapy and neurodegenerative disorders.

The molecular formula of this compound is C11H10N4OS, with a molecular weight of 246.29 g/mol. This compound exhibits properties typical of heterocyclic compounds which are often associated with significant biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, related compounds have shown considerable activity against various human cancer cell lines. In one study, a derivative exhibited IC50 values ranging from 1.2 to 2.4 nM against three human cancer cell lines, indicating potent antiproliferative effects comparable to doxorubicin . The mechanism of action is believed to involve inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .

Neuroprotective Effects

The benzotriazole scaffold has been linked to neuroprotective activities. Compounds containing this moiety have been studied for their interactions with acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Computational docking studies revealed that certain derivatives form stable interactions with AChE, suggesting potential as cognitive enhancers or neuroprotective agents .

Antimicrobial Activity

Thiazole-containing compounds have demonstrated significant antimicrobial properties. Research indicates that thiazole derivatives exhibit activity against a range of bacteria and fungi. The presence of the thiazole ring enhances the interaction with microbial targets, making these compounds promising candidates for the development of new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Benzotriazole Moiety : This part of the molecule is crucial for anticancer and neuroprotective activities due to its ability to interact with biological targets such as enzymes and receptors.
  • Thiazole Ring : The thiazole component contributes to antimicrobial properties and enhances overall bioactivity through its electron-withdrawing characteristics.

Case Study 1: Anticancer Activity

In a study evaluating various benzotriazole derivatives, the compound exhibited significant cytotoxicity in vitro against A549 lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase. The findings suggest that modifications on the thiazole ring could further enhance activity against specific cancer types.

Case Study 2: Neuroprotective Potential

A recent investigation into the neuroprotective effects of benzotriazole derivatives found that these compounds reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This study supports the hypothesis that modifications on the benzotriazole scaffold can lead to enhanced neuroprotective effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.